(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an ethyl group at position 1, a methyl group at position 5, and a hydroxymethyl group at position 4
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that this compound may affect the biochemical pathways related to these diseases .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation and reduction steps. For instance, starting with 1-ethyl-5-methyl-1H-pyrazole, the hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)aldehyde or (1-ethyl-5-methyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: Formation of this compound from its aldehyde or ketone derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
(1-ethyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the methyl group at position 5.
(5-methyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the ethyl group at position 1.
(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol: Similar structure but has an ethyl group instead of a hydroxymethyl group.
Uniqueness: (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, along with a hydroxymethyl group. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9-6(2)7(5-10)4-8-9/h4,10H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVPWYZXQJMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354892 |
Source
|
Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494214-31-2 |
Source
|
Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494214-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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